4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
This compound belongs to a class of heterocyclic molecules featuring a 2,3-dihydro-1,4-benzodioxin moiety fused with a benzothiazine-dione core.
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c25-22(23-10-4-1-5-11-23)21-15-24(17-6-2-3-7-20(17)30(21,26)27)16-8-9-18-19(14-16)29-13-12-28-18/h2-3,6-9,14-15H,1,4-5,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHJZJAEYOUAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family and exhibits a range of biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a benzothiazine core fused with a benzodioxin moiety and a piperidine carbonyl group. The molecular formula is with a molecular weight of approximately 356.44 g/mol. The compound's structural features contribute to its pharmacological profiles.
Synthesis
Various synthetic approaches have been developed for the preparation of benzothiazine derivatives. The synthesis often involves multi-component reactions or cyclization processes that yield high purity compounds suitable for biological evaluation. For instance, methods utilizing acid-catalyzed reactions have been reported to effectively generate benzothiazine derivatives with desired substituents .
Antihypertensive Effects
Research has indicated that related compounds within the benzothiazine class exhibit antihypertensive properties through mechanisms involving calcium channel blockade and calmodulin antagonism. A study found that certain 1,4-benzothiazine derivatives displayed moderate to potent calmodulin antagonistic activities, which could translate into therapeutic effects in hypertensive models .
Acetylcholinesterase (AChE) Inhibition
Benzothiazine derivatives have been evaluated for their potential as AChE inhibitors , which are crucial in treating neurodegenerative diseases like Alzheimer’s. One study highlighted that specific benzothiazine compounds demonstrated significant AChE inhibition with IC50 values suggesting promising efficacy . The mechanism involves enhancing acetylcholine levels at synapses, thus improving cognitive function.
Antimicrobial and Antifungal Activities
The biological profile of benzothiazines also includes antimicrobial and antifungal activities. Compounds derived from this class have shown effectiveness against various pathogens in vitro, indicating their potential as therapeutic agents in infectious diseases .
Cytotoxicity and Safety Profile
The cytotoxic effects of these compounds are critical for assessing their safety in therapeutic applications. Preliminary studies suggest that certain derivatives exhibit low cytotoxicity against human fibroblast cells at concentrations up to 100 µM . This safety profile is essential for further development as potential drug candidates.
Study 1: Antihypertensive Evaluation
In a study focusing on the antihypertensive activity of 1,4-benzothiazine derivatives, compounds were administered to spontaneously hypertensive rats. Results indicated significant reductions in blood pressure compared to control groups, supporting the hypothesis that these compounds can effectively modulate vascular resistance through calcium channel inhibition .
Study 2: AChE Inhibition in Neuroprotection
Another investigation assessed the neuroprotective potential of synthesized benzothiazines against AChE. The most potent derivative exhibited an IC50 value of 8.48 µM in the cerebral cortex, demonstrating its potential as a therapeutic agent for cognitive enhancement in Alzheimer’s disease models .
Summary Table of Biological Activities
Scientific Research Applications
Biomedical Research Applications
This compound has been investigated for its potential in designing fluorescent probes for biological applications. Specifically, it has been utilized in the development of probes that demonstrate sensitivity to polarity and viscosity through mechanisms such as intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) . These probes have shown promise in selectively detecting amyloid fibrils associated with neurodegenerative diseases like Parkinson’s disease with dementia (PDD).
Key Findings:
- Fluorescent Probes: The compound has been synthesized into probes that can detect specific biomolecules, indicating its utility in diagnostic applications.
- Biological Activity: Preliminary studies suggest this compound may exhibit antimicrobial and cytotoxic properties, potentially making it useful in therapeutic contexts .
Crystallography
In the field of crystallography, the compound has been analyzed to determine its crystal structure. This structural analysis is crucial for understanding the compound's properties and potential interactions with biological targets. The crystallization process allows researchers to visualize the arrangement of atoms within the molecule, providing insights into its reactivity and binding capabilities .
Organic Electronics
The compound has also found applications in organic electronics, particularly in the design of non-doped blue organic light-emitting devices (OLEDs). Its structural characteristics make it suitable for constructing blue-emissive materials that can be used in various electronic applications .
Applications Summary:
| Application Field | Specific Use | Key Outcomes |
|---|---|---|
| Biomedical Research | Fluorescent probes for biomolecule detection | Diagnostic potential for neurodegenerative diseases |
| Crystallography | Structural analysis of the compound | Insights into molecular interactions |
| Organic Electronics | Blue OLEDs | Development of efficient light-emitting materials |
Chemical Reactivity and Synthesis
The chemical reactivity of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is influenced by its functional groups, including a dione moiety that can participate in various chemical reactions. This reactivity allows for the creation of derivatives with enhanced properties or activities. Synthesis methods include multiple pathways that leverage its unique functional groups to produce biologically active compounds .
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide and Carbonyl Groups
The sulfonamide and carbonyl groups in the benzothiazine-dione core are susceptible to hydrolysis under acidic or basic conditions. Structural analogs demonstrate that:
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Acidic hydrolysis (HCl, 6M) at 80°C for 12 hours cleaves the sulfonamide group, yielding a free amine intermediate .
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Basic hydrolysis (NaOH, 1M) under reflux selectively hydrolyzes the amide bond in the piperidine-carbonyl group .
Key Data:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 80°C, 12h | Benzothiazine-dione with free amine | 65% | |
| Basic hydrolysis | 1M NaOH, reflux, 8h | Piperidine-carboxylic acid derivative | 73% |
Nucleophilic Aromatic Substitution (SᴺAr)
The electron-deficient benzothiazine-dione core undergoes SᴺAr reactions at the para position relative to the sulfonyl group. For example:
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Reaction with piperidine in DMF at 100°C for 24 hours replaces the chlorine atom (if present) with a piperidine group.
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Methoxide ions (NaOMe/MeOH) substitute the chloro group at room temperature within 2 hours .
Key Data:
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 6-Chloro analog | Piperidine | DMF, 100°C, 24h | Piperidine-substituted derivative | 58% | |
| 6-Chloro analog | NaOMe/MeOH | RT, 2h | Methoxy-substituted derivative | 89% |
Ring-Opening Reactions
The benzothiazine-dione ring opens under reductive or nucleophilic conditions:
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Reduction with LiAlH₄ in THF generates a dihydrothiazine intermediate .
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Nucleophilic attack by hydrazine forms a hydrazide derivative .
Key Data:
| Reaction Type | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Reduction | LiAlH₄/THF | 0°C to RT, 4h | Dihydrothiazine | 42% | |
| Hydrazide formation | Hydrazine hydrate | EtOH, reflux, 6h | Hydrazide derivative | 68% |
Piperidine-Carbonyl Functionalization
The piperidine-carbonyl group participates in:
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Acylation with acetic anhydride to form acetylated derivatives .
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Mitsunobu reactions with alcohols to generate ether-linked analogs .
Key Data:
| Reaction Type | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acylation | Ac₂O, pyridine | RT, 12h | Acetyl-piperidine derivative | 85% | |
| Mitsunobu | DIAD, PPh₃, ROH | DCM, 0°C to RT, 8h | Ether-linked analog | 77% |
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable diversification:
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Suzuki coupling with aryl boronic acids modifies the benzodioxin ring.
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Buchwald-Hartwig amination introduces amino groups at the benzothiazine core.
Key Data:
| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DME, 80°C, 12h | Biaryl derivative | 63% | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 110°C, 18h | Aminated derivative | 55% |
Oxidation and Reduction Pathways
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Oxidation of the benzodioxin ring with KMnO₄/H₂SO₄ yields a dicarboxylic acid derivative.
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Selective reduction of the dione moiety using NaBH₄ produces a diol intermediate .
Key Data:
| Reaction Type | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | 60°C, 6h | Dic |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Below is a systematic comparison of the target compound with related molecules, focusing on structural motifs, biological activities, and synthesis pathways.
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (Schiff Base)
- Structure: Contains a benzodioxin-linked iminomethyl group attached to a coumarin scaffold.
- Its structural originality highlights the versatility of the benzodioxin moiety in synthetic chemistry .
- Key Difference : Lacks the benzothiazine-dione and piperidine-carbonyl groups, which may reduce its metabolic stability compared to the target compound.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
- Structure : Benzodioxin subunit linked to an acetic acid group.
- Activity : Demonstrates anti-inflammatory efficacy comparable to Ibuprofen in carrageenan-induced rat paw edema assays (potency ~1.2-fold higher than Ibuprofen). Mechanism likely involves cyclooxygenase inhibition .
D4476: 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene
- Structure : Benzodioxin fused with an imidazole-pyridine scaffold.
- Activity : Inhibits Treg differentiation and enhances immune responses against Mycobacterium tuberculosis, reducing bacterial growth in murine models .
- Key Difference : The imidazole-pyridine core may confer distinct kinase inhibition profiles compared to the piperidine-carbonyl group in the target compound.
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine
- Structure : Benzodioxin linked to a thiazole-pyridinamine system.
- Activity: No explicit data provided, but thiazole derivatives are often explored for antimicrobial or anticancer properties .
- Key Difference : The thiazole ring may enhance metal-binding capacity, differing from the benzothiazine-dione’s electron-deficient aromatic system.
3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide
- Structure : Complex benzodioxin-containing indazole derivative with a tetrahydrofuran substituent.
- Key Difference : The indazole and tetrahydrofuran groups introduce stereochemical complexity absent in the target compound.
Research Implications and Gaps
- The benzodioxin moiety is a versatile scaffold for drug discovery, contributing to anti-inflammatory, immunomodulatory, and antimicrobial activities across analogs .
- The target compound’s benzothiazine-dione core may confer unique redox properties or metabolic stability, warranting further in vitro and in vivo studies.
- Critical Gap : Direct pharmacological data for 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione are absent in the provided evidence. Future work should prioritize synthesis, crystallography (using tools like SHELXL ), and target validation.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione?
Methodological Answer:
- Stepwise Synthesis :
- Benzothiazine Core Formation : Use a cyclization reaction between 2-aminobenzenethiol and carbonyl derivatives under acidic conditions to generate the 1,4-benzothiazine-1,1-dione core .
- Piperidine-1-carbonyl Introduction : React the core with piperidine and a carbonylating agent (e.g., triphosgene) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Benzodioxin Substituent Coupling : Perform a Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic ester derivative of 2,3-dihydro-1,4-benzodioxin under inert atmosphere .
- Critical Parameters :
- Purity of intermediates (≥95% by HPLC, as in ).
- Temperature control during carbonylations to prevent decomposition.
Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the benzodioxin and piperidine moieties. Compare with analogs in .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₁N₂O₅S) with <2 ppm error.
- HPLC Purity Assessment : Use a C18 column (4.6 × 250 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min, monitoring at 254 nm .
Advanced Research Questions
Q. How can statistical experimental design (DoE) improve the optimization of reaction conditions for this compound’s synthesis?
Methodological Answer:
- Design of Experiments (DoE) Framework :
- Case Study :
- Data Contradiction Resolution :
- If conflicting yield trends arise, apply ANOVA to isolate significant factors and re-validate via confirmation experiments.
Q. What computational strategies are effective in predicting the compound’s biological activity and binding mechanisms?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- AI-Driven QSAR Models :
- Contradiction Management :
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Systematic Validation Workflow :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., reference inhibitors) across labs .
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values with ≥3 independent replicates to assess reproducibility.
- Off-Target Screening : Employ broad-panel kinase assays to identify confounding interactions .
- Case Example :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
